N-[(3-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine
Description
N-[(3-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4’-piperidine]-2-amine, also known as Liproxstatin-1, is a chemical compound with the molecular formula C19H21ClN4 and a molecular weight of 340.85 g/mol . This compound is recognized for its potent inhibitory effects on ferroptosis, a non-apoptotic form of cell death characterized by iron-dependent accumulation of lethal lipid reactive oxygen species (ROS) .
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18/h1-7,12,21,24H,8-11,13H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFQFNOUYXZVPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=NC3=CC=CC=C3N2)NCC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC12C(=NC3=CC=CC=C3N2)NCC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(3-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4’-piperidine]-2-amine involves several steps. One common synthetic route includes the reaction of 3-chlorobenzylamine with spiro[4H-quinoxaline-3,4’-piperidine]-2-one under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, pressure adjustments, and the use of high-purity reagents .
Chemical Reactions Analysis
N-[(3-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4’-piperidine]-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoxaline derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
N-[(3-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4’-piperidine]-2-amine has numerous scientific research applications. In chemistry, it is used as a reagent for studying ferroptosis and related oxidative stress pathways . In biology and medicine, it serves as a potent inhibitor of ferroptosis, making it valuable for research on cell death mechanisms and potential therapeutic interventions for diseases involving oxidative stress . Additionally, this compound is utilized in industrial applications for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4’-piperidine]-2-amine involves its ability to inhibit ferroptosis by suppressing the accumulation of lethal lipid reactive oxygen species (ROS) . This compound targets and inhibits the activity of glutathione peroxidase 4 (GPX4), an enzyme crucial for preventing lipid peroxidation . By inhibiting GPX4, N-[(3-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4’-piperidine]-2-amine effectively prevents cell death induced by oxidative stress .
Comparison with Similar Compounds
N-[(3-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4’-piperidine]-2-amine can be compared with other ferroptosis inhibitors such as Ferrostatin-1 and Deferoxamine . While all these compounds inhibit ferroptosis, N-[(3-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4’-piperidine]-2-amine is unique due to its specific molecular structure and potent inhibitory effects . Similar compounds include Ferrostatin-1, which also inhibits ferroptosis but through different molecular interactions, and Deferoxamine, which chelates iron to prevent oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
